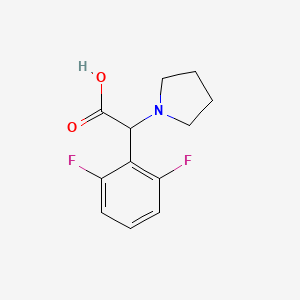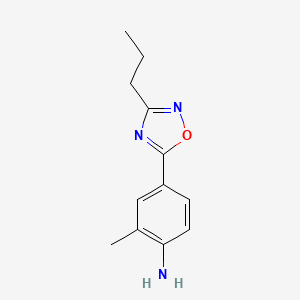
2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
The synthesis of 2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline and propyl groups. One common synthetic route involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Another regioisomer with different electronic properties.
1,2,5-Oxadiazole: Known for its stability and use in energetic materials.
1,3,4-Oxadiazole: Often used in pharmaceuticals for its bioactive properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
2-methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-3-4-11-14-12(16-15-11)9-5-6-10(13)8(2)7-9/h5-7H,3-4,13H2,1-2H3 |
Clé InChI |
NMQNERRGLYKTGD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




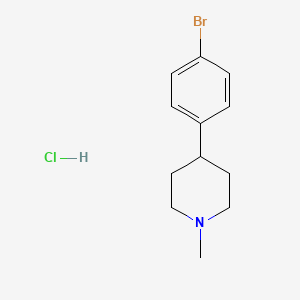
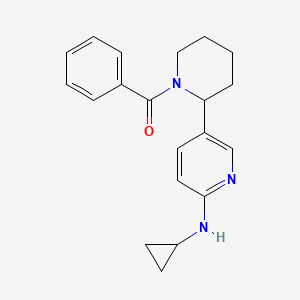

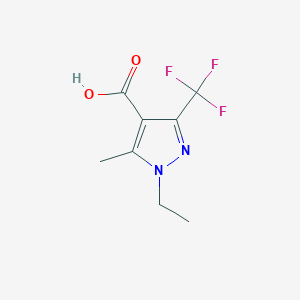



![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)

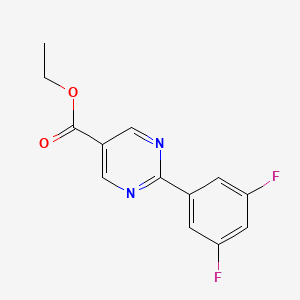
![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
